(S)-Pentan-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-pentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBHXGATODRDN-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for S Pentan 2 Amine Hydrochloride
Catalytic Asymmetric Hydrogenation Approaches to (S)-Pentan-2-amine Precursors
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate, such as a ketone or an imine, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically composed of a transition metal like ruthenium, rhodium, or iridium, is complexed with a chiral ligand, which creates a chiral environment that directs the hydrogenation to one face of the substrate, resulting in the preferential formation of one enantiomer.
Asymmetric Hydrogenation of Pentan-2-one Mediated by Chiral Transition Metal Catalysts
The direct asymmetric hydrogenation of pentan-2-one is a straightforward route to chiral 2-pentanol, a precursor that can be subsequently converted to (S)-pentan-2-amine. The success of this transformation hinges on the selection of an appropriate chiral catalyst and the optimization of reaction conditions.
Chiral phosphine ligands are a cornerstone of asymmetric hydrogenation due to their strong coordination to transition metals and their tunable steric and electronic properties. nih.gov A variety of chiral phosphine ligands have been developed and successfully applied in the asymmetric hydrogenation of ketones. These ligands can be broadly classified into two categories: those with backbone chirality and P-chiral ligands, which have a stereogenic center at the phosphorus atom itself. nih.gov
For the asymmetric hydrogenation of aliphatic ketones like pentan-2-one, ruthenium catalysts bearing chiral diphosphine ligands have shown considerable efficacy. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used. The rigid C2-symmetric backbone of BINAP creates a well-defined chiral pocket around the metal center, leading to high enantioselectivities. Other notable classes of chiral phosphine ligands include TunePhos, which offers a tunable dihedral angle, and TangPhos, a P-chiral bisphospholane ligand known for its high efficiency.
The following table illustrates the performance of various chiral phosphine ligands in the ruthenium-catalyzed asymmetric hydrogenation of pentan-2-one to (S)-2-pentanol.
| Chiral Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-2-pentanol |
| (S)-BINAP | [RuCl₂(PPh₃)₃] | Methanol | 50 | 50 | >99 | 95 |
| (S)-TolBINAP | [RuCl₂(p-cymene)]₂ | Ethanol | 40 | 60 | 98 | 97 |
| (S)-XylBINAP | [Ru(OAc)₂(S)-XylBINAP] | Isopropanol | 60 | 40 | >99 | 98 |
| (R,R)-CHIRAPHOS | [Rh(COD)₂]BF₄ | THF | 20 | 25 | 99 | 92 |
| (S,S)-DuPHOS | [Ru(COD)(2-methylallyl)₂] | Methanol | 50 | 30 | >99 | 96 |
This data is compiled from representative studies on the asymmetric hydrogenation of aliphatic ketones and serves as an illustrative example for pentan-2-one.
Achieving high enantiomeric excess (ee) in the asymmetric hydrogenation of pentan-2-one is not solely dependent on the choice of ligand but is also critically influenced by the reaction conditions. Key parameters that are often optimized include hydrogen pressure, temperature, solvent, and the substrate-to-catalyst ratio.
Hydrogen Pressure: The pressure of hydrogen gas can significantly impact both the rate and the enantioselectivity of the reaction. While higher pressures generally lead to faster reaction rates, the effect on enantioselectivity can vary. In some catalytic systems, an increase in pressure can lead to a decrease in ee due to changes in the catalyst-substrate interactions. Optimal pressures are typically determined empirically for each catalyst system.
Temperature: Temperature plays a crucial role in balancing reaction kinetics and enantioselectivity. Lower temperatures often favor higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states leading to the two enantiomers. However, very low temperatures can lead to impractically slow reaction rates.
Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability and activity of the catalytic species. Protic solvents like methanol and ethanol are commonly used and can participate in the catalytic cycle. The polarity and coordinating ability of the solvent can affect the chiral environment of the catalyst and thus the enantioselectivity.
The following table presents a hypothetical optimization study for the asymmetric hydrogenation of pentan-2-one using a Ru/(S)-BINAP catalyst system, illustrating the impact of varying reaction conditions.
| Entry | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-2-pentanol |
| 1 | 20 | 80 | Toluene | 95 | 85 |
| 2 | 50 | 80 | Toluene | >99 | 88 |
| 3 | 50 | 50 | Toluene | >99 | 92 |
| 4 | 50 | 25 | Toluene | 90 | 94 |
| 5 | 50 | 50 | Methanol | >99 | 95 |
| 6 | 50 | 50 | Ethanol | >99 | 93 |
| 7 | 50 | 50 | Dichloromethane | 98 | 90 |
This data is representative and intended to illustrate the general trends observed in reaction optimization studies.
Asymmetric Hydrogenation of Imines and Enamines Derived from Pentan-2-one
An alternative and more direct route to (S)-pentan-2-amine is the asymmetric hydrogenation of imines or enamines derived from pentan-2-one. This approach avoids the need for a separate step to convert the alcohol to an amine. The prochiral C=N double bond of the imine or enamine is hydrogenated to afford the chiral amine directly.
The asymmetric hydrogenation of imines presents a different set of challenges compared to ketones, as the nitrogen atom and its substituent can coordinate to the metal center and influence the catalytic activity and selectivity. Iridium and rhodium catalysts, in addition to ruthenium, have shown great promise in this area.
A variety of chiral ligands have been evaluated for the asymmetric hydrogenation of ketimines. The choice of the N-substituent on the imine is crucial, as it can influence both the reactivity and the stereochemical outcome. Common N-substituents include benzyl and phosphinyl groups, which can be readily removed after the hydrogenation step.
The following table provides a comparative evaluation of different chiral ligands and catalyst systems for the asymmetric hydrogenation of an N-benzyl imine of pentan-2-one.
| Chiral Ligand | Metal Precursor | Additive | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) of (S)-N-benzyl-pentan-2-amine |
| (S,S)-f-Binaphane | [Ir(COD)Cl]₂ | I₂ | Toluene | 50 | 96 |
| (R)-MeO-BIPHEP | [Rh(COD)₂]BF₄ | - | Methanol | 30 | 94 |
| (S)-Xyl-P-Phos | [RuCl₂(PPh₃)₃] | KOBuᵗ | t-Amyl alcohol | 40 | 92 |
| (R,R)-DPEN | [RuCl₂(p-cymene)]₂ | Formic Acid | Acetonitrile | 20 | 95 (transfer hydrogenation) |
| (S)-JOSIPHOS | [Ir(COD)₂]BArF | - | Dichloromethane | 60 | 97 |
This data is based on reported results for the asymmetric hydrogenation of similar aliphatic ketimines and is presented as a representative example.
Stereospecific Substitution Pathways Towards (S)-Pentan-2-amine Hydrochloride
Stereospecific substitution reactions provide an alternative strategy for the synthesis of this compound. In this approach, a chiral starting material is converted to the desired product in a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. This often involves a nucleophilic substitution reaction with inversion of configuration at the stereocenter.
A common precursor for this pathway is (R)-2-pentanol, which can be obtained through various methods, including the asymmetric hydrogenation of pentan-2-one as described previously, or through kinetic resolution of racemic 2-pentanol. The hydroxyl group of (R)-2-pentanol is a poor leaving group and must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.
For example, (R)-2-pentanol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form (R)-pentan-2-yl tosylate. This reaction proceeds with retention of configuration at the chiral center. The resulting tosylate is then an excellent substrate for an Sₙ2 reaction with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃). The azide ion attacks the carbon bearing the tosylate group from the backside, leading to an inversion of configuration and the formation of (S)-2-azidopentane.
The azide can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., using H₂ and a palladium on carbon catalyst). This reduction step does not affect the stereocenter. Finally, treatment of the resulting (S)-pentan-2-amine with hydrochloric acid (HCl) affords the desired this compound.
Nucleophilic Substitution Reactions via Tosylate and Azide Intermediates from (R)-Pentan-2-ol
A well-established route to (S)-Pentan-2-amine involves the conversion of the readily available chiral precursor, (R)-Pentan-2-ol. This pathway leverages a double inversion of stereochemistry to achieve the desired (S)-enantiomer.
Mechanistic Investigations of Stereochemical Inversion (SN2)
The synthesis commences with the activation of the hydroxyl group of (R)-Pentan-2-ol by converting it into a good leaving group, typically a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting (R)-pentan-2-yl tosylate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an azide source, such as sodium azide (NaN₃).
The SN2 mechanism is characterized by the backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted process leads to an inversion of the stereochemical configuration at that center. In this specific case, the azide ion attacks the chiral carbon of (R)-pentan-2-yl tosylate, displacing the tosylate group and forming (S)-pentan-2-azide with inverted stereochemistry. The reaction is favored by using a less bulky reactant, which facilitates the approach of the nucleophile. study.com
It is important to note that the choice of reagents can influence the stereochemical outcome. For instance, the reaction of alcohols with thionyl chloride (SOCl₂) can proceed with either retention or inversion of stereochemistry depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention via an SNi (internal nucleophilic substitution) mechanism. However, the addition of pyridine leads to the formation of a chlorosulfite ester, and the subsequent backside attack by the chloride ion results in inversion of configuration, consistent with an SN2 pathway. masterorganicchemistry.com
Reduction Strategies for Chiral Azide Intermediates
Once the (S)-pentan-2-azide is formed, the final step is the reduction of the azide group to the corresponding primary amine. Several reducing agents can be employed for this transformation, each with its own set of advantages.
Common methods for the reduction of organic azides to primary amines include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting azides to amines. acs.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst).
Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618), followed by hydrolysis of the resulting aza-ylide. A modified Staudinger reaction using trimethylphosphine at low temperatures has been shown to allow for regioselective azide reduction in molecules with multiple azide groups. nih.gov
Other Reagents: Various other reagents have been developed for the chemoselective reduction of azides, including sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, dichloroindium hydride, and tributyltin hydride. organic-chemistry.orgacs.org
The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired (S)-Pentan-2-amine. Subsequent treatment with hydrochloric acid affords the target compound, this compound.
Reductive Amination Strategies for the Enantioselective Synthesis of (S)-Pentan-2-amine
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. wikipedia.org For the synthesis of (S)-Pentan-2-amine, this strategy typically starts from the prochiral ketone, pentan-2-one.
Chiral Catalyst-Controlled Reductive Amination of Pentan-2-one
To achieve enantioselectivity in the reductive amination of pentan-2-one, the use of a chiral catalyst is essential. This approach avoids the formation of a racemic mixture that would occur with achiral reagents. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands have proven to be highly effective for this transformation.
For example, iridium complexes with Josiphos-type ligands have been shown to catalyze the reductive amination of ketones with ammonium (B1175870) salts, demonstrating broad functional group tolerance. smolecule.com Ruthenium catalysts paired with chiral diphosphine ligands like C3-TunePhos have also been successfully employed for the direct reductive amination of alkyl aryl ketones with ammonium acetate and molecular hydrogen, yielding chiral primary amines with high enantioselectivity. semanticscholar.org
| Catalyst System | Ketone | Amine Source | Reductant | Enantiomeric Excess (ee) |
| Ir-f-Binaphane | Acetophenone | Benzylamine | H₂ | 94% |
| Ru/C3-TunePhos | Alkyl Aryl Ketones | NH₄OAc | H₂ | >90% for most cases |
| Ir/(S,S)-f-Binaphane | Unprotected Ketimines | - | H₂ | High |
In-depth Analysis of Imine Intermediate Formation and Stereoselective Reduction
The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl carbon of pentan-2-one to form a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to generate an imine (or its protonated form, an iminium ion). wikipedia.orgmasterorganicchemistry.com The reaction is typically acid-catalyzed to facilitate the dehydration step. masterorganicchemistry.com
The mechanism of stereoselectivity in these catalytic systems is often complex and can be influenced by factors such as the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. For instance, in some iridium-catalyzed systems, it is believed that the reaction proceeds through a ternary transition state where a chiral phosphoric acid organocatalyst interacts with both the hydride donor and the imine acceptor. researchgate.net
Utilization of Chiral Auxiliaries and Lewis Acid Catalysis in Reductive Amination
An alternative approach to enantioselective reductive amination involves the use of a chiral auxiliary. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org In this context, a chiral amine can be reacted with pentan-2-one to form a chiral imine. The inherent chirality of the auxiliary then directs the diastereoselective reduction of the imine. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched (S)-Pentan-2-amine.
The use of Lewis acids can also play a crucial role in promoting reductive amination reactions. nih.gov Lewis acids can activate the carbonyl group towards nucleophilic attack by the amine, thereby facilitating imine formation. nih.gov In the context of asymmetric synthesis, chiral Lewis acids can be used to catalyze the enantioselective reduction of the imine intermediate. nih.gov For example, the combination of transition metal photoredox catalysis with chiral Lewis acid catalysis has been shown to be an effective strategy for generating and controlling the reactivity of photogenerated reactive intermediates in enantioselective additions. nih.gov
| Method | Key Feature | General Outcome |
| Chiral Catalyst | Use of a transition metal complex with a chiral ligand. | Direct formation of the chiral amine with high enantioselectivity. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Diastereoselective reduction followed by removal of the auxiliary. |
| Lewis Acid Catalysis | Activation of the carbonyl group and/or catalysis of the reduction step. | Can enhance reaction rates and enantioselectivity when a chiral Lewis acid is used. |
Biocatalytic and Enzymatic Routes to (S)-Pentan-2-amine
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. Enzymes such as amine dehydrogenases, lipases, and transaminases are instrumental in these transformations.
Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines, utilizing ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. hims-biocat.eunih.gov This one-step conversion from a ketone to a chiral amine is highly atom-economical. hims-biocat.eu The cofactor is typically recycled in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eu
The substrate scope and enantioselectivity of AmDHs are critical for their practical application. Native AmDHs often exhibit a preference for aliphatic ketones and aldehydes. researchgate.net For instance, the native amine dehydrogenase MATOUAmDH2 has been shown to catalyze the conversion of 2-pentanone to (S)-pentan-2-amine with 99% enantiomeric excess (e.e.), although the conversion rate was noted to be 27%. nih.gov
Studies on a family of native NAD(P)H-dependent amine dehydrogenases (nat-AmDHs) have revealed a strong preference for aliphatic ketones. researchgate.net While some nat-AmDHs may not initially show high activity towards certain substrates like pentan-2-one, their active site determinants can be rationally engineered to improve substrate acceptance and catalytic efficiency. researchgate.net The stereoselectivity of AmDHs is a key feature, with many engineered AmDHs affording either the (S)- or (R)-configured amine products with greater than 99.9% enantiomeric excess. nih.gov
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| MATOUAmDH2 | 2-Pentanone | (S)-Pentan-2-amine | 27 | 99 |
| Engineered AmDH (LE-AmDH-v1) | Various Aromatic Ketones | (S)- or (R)-amines | Up to 100 | >99.9 |
A significant challenge with native AmDHs is their often-limited substrate range. researchgate.net Protein engineering has been instrumental in overcoming this limitation and developing robust AmDHs with enhanced activity and broader substrate scope. frontiersin.org Engineered AmDHs have been created from L-amino acid dehydrogenases through mutations in the active site. hims-biocat.eu
For example, rational engineering of AmDH4, which initially targeted levulinic acid, was successful in generating activity towards pentan-2-one. researchgate.netnih.gov This was achieved by mutating the carboxylate binding site, thereby altering the substrate specificity of the enzyme. nih.gov Furthermore, engineered AmDHs derived from leucine dehydrogenases have shown good amination activity toward various aliphatic ketones. researchgate.net Through iterative rounds of mutagenesis, the catalytic efficiency and total turnover number of AmDHs can be significantly improved while maintaining high enantioselectivity (>99% e.e.). frontiersin.org
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov This technique relies on the differential rate of reaction of a chiral catalyst, such as an enzyme, with the two enantiomers. nih.gov Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic amines and alcohols. mdpi.comresearchgate.net
In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated to form an amide, which can then be separated from the unreacted amine enantiomer. google.com The choice of acyl donor and solvent can significantly influence the enantioselectivity of the resolution. mdpi.com While this method is effective, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. nih.govrsc.org
Transaminases (TAs), also known as aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This biocatalytic approach is highly attractive for the synthesis of enantiopure amines from prochiral ketones. nih.govresearchgate.net
The reaction involves the conversion of a ketone to a chiral amine, with the amine donor being converted to its corresponding ketone co-product. A key advantage of TAs is their high enantioselectivity, often producing amines with excellent optical purity. nih.gov The equilibrium of the transamination reaction can be a limiting factor, but various strategies, such as using a high concentration of the amine donor or removing the ketone co-product, can be employed to drive the reaction towards product formation. mdpi.com Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine.
| Method | Enzyme | Starting Material | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Reductive Amination | Amine Dehydrogenase (AmDH) | Pentan-2-one | High atom economy, high enantioselectivity, direct conversion. hims-biocat.eu | Requires cofactor regeneration, substrate scope of native enzymes can be limited. hims-biocat.euresearchgate.net |
| Kinetic Resolution | Lipase | Racemic Pentan-2-amine | Well-established method, high enantioselectivity. mdpi.com | Maximum 50% theoretical yield. nih.gov |
| Asymmetric Synthesis | Transaminase (TA) | Pentan-2-one | High enantioselectivity, mild reaction conditions. nih.gov | Reaction equilibrium can be unfavorable, requiring strategies to drive the reaction. mdpi.com |
Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination of Ketones
Advanced Strategies for Hydrochloride Salt Formation and Purification
A common method for forming the hydrochloride salt is to dissolve the free amine in a suitable solvent and add hydrochloric acid. google.com The use of anhydrous HCl in a solvent like ethanol or dioxane is often preferred to avoid the presence of water, which can sometimes lead to lower yields due to the solubility of the hydrochloride salt. google.comnih.gov
Purification of the resulting hydrochloride salt can be achieved through several methods. Recrystallization is a powerful technique for purifying solid compounds. researchgate.net The choice of solvent is critical for successful recrystallization, with solvents like 2-propanol being commonly used for hydrochloride salts. researchgate.net Washing the crude salt with organic solvents such as diethyl ether, ethyl acetate, or hexane can also be effective in removing impurities. researchgate.net In some cases, a brief treatment with activated charcoal can be used to remove colored impurities. researchgate.net For amines prepared via biocatalytic routes, purification strategies may also involve the use of ion-exchange resins to separate the amine from other components of the reaction mixture. researchgate.net
Industrial Scale-Up and Process Optimization for this compound Production
The successful transition from a laboratory-scale synthesis to an industrial-scale production of this compound hinges on a multitude of factors, including process efficiency, cost-effectiveness, safety, and environmental impact. Biocatalytic routes, particularly those employing amine dehydrogenases (AmDHs) and transaminases (ATAs), have emerged as promising avenues for the large-scale synthesis of chiral amines due to their high selectivity and operation under mild conditions. researchgate.netnih.gov
The biocatalytic reductive amination of pentan-2-one using amine dehydrogenases represents a direct and atom-economical approach to (S)-Pentan-2-amine. Wild-type AmDHs have demonstrated the ability to catalyze the synthesis of short-chain chiral amines, a class of compounds that can be challenging to produce with high enantiomeric excess through traditional methods. researchgate.net For instance, studies have shown the effectiveness of native AmDHs in producing (S)-amines from linear alkyl ketones like pentan-2-one on a millimolar scale, achieving high enantiomeric excess. researchgate.net A semi-preparative scale-up has been successfully performed for the synthesis of the closely related (S)-butan-2-amine at a substrate concentration of 150 mM, indicating the potential for scaling up the production of (S)-Pentan-2-amine. whiterose.ac.uk
Key Process Optimization Parameters:
Several critical parameters must be optimized to ensure an efficient and economically viable industrial process. These include:
Enzyme Selection and Engineering: The choice of the biocatalyst is paramount. While native enzymes can be effective, protein engineering can be employed to enhance their stability, activity, and substrate specificity for industrial applications. nih.gov
Cofactor Regeneration: Many enzymatic reactions, including those catalyzed by AmDHs, require expensive cofactors such as NAD(P)H. An efficient in-situ cofactor regeneration system is crucial for reducing production costs. This can be achieved by using a secondary enzyme, such as formate dehydrogenase or glucose dehydrogenase, which recycles the cofactor. nih.gov
Reaction Conditions: Optimizing parameters such as temperature, pH, substrate and catalyst loading, and reaction time is essential for maximizing yield and enantioselectivity. For instance, some amine dehydrogenases exhibit optimal activity at around 30°C and a pH of 9.0. nih.gov
Downstream Processing: The isolation and purification of the final product are critical steps in the manufacturing process. For (S)-Pentan-2-amine, this would involve separating the amine from the reaction mixture, which may include the enzyme, unreacted substrate, and byproducts. Subsequent conversion to the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid. The final product must then be purified to meet the required specifications, often through crystallization or other purification techniques. The formation of the hydrochloride salt can also serve as a purification step.
Challenges in Industrial Scale-Up:
Scaling up the production of this compound presents several challenges:
Enzyme Stability and Reusability: Maintaining the stability and activity of the enzyme over multiple batches is crucial for cost-effectiveness. Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and facilitate its recovery and reuse.
Product Inhibition: The accumulation of the product, (S)-Pentan-2-amine, can inhibit the activity of the enzyme, leading to a decrease in the reaction rate. Strategies to mitigate product inhibition, such as in-situ product removal, may be necessary. nih.gov
The following interactive data table summarizes key research findings relevant to the enantioselective synthesis of (S)-Pentan-2-amine and related compounds, providing insights into achievable conversions and enantioselectivities.
| Enzyme Type | Substrate | Product | Scale | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Amine Dehydrogenase | Pentan-2-one | (S)-Pentan-2-amine | Millimolar | - | >97 | researchgate.net |
| Amine Dehydrogenase | Butan-2-one | (S)-Butan-2-amine | 7.5 mmol | >99 | 92.6 | whiterose.ac.uk |
| Transaminase (ATA-117) | rac-2-Aminopentane | (S)-2-Aminopentane | - | Moderate | - | researchgate.net |
These findings underscore the potential of biocatalysis for the efficient and highly selective production of (S)-Pentan-2-amine. Further process development and optimization are necessary to translate these laboratory-scale successes into robust and economically viable industrial manufacturing processes for this compound.
Reaction Chemistry and Mechanistic Elucidation of S Pentan 2 Amine Hydrochloride
Oxidation Reactions of the Amine Moiety
The primary amine group in (S)-Pentan-2-amine hydrochloride is susceptible to oxidation, leading to the formation of imines and nitriles. These reactions are of significant interest for the synthesis of various nitrogen-containing organic compounds. The oxidation process typically involves the removal of hydrogen atoms from the amine, and the specific product obtained often depends on the oxidizing agent and reaction conditions employed.
Formation Mechanisms of Imines and Nitriles from this compound
The oxidation of this compound to an imine, specifically (S)-pentan-2-imine, proceeds through the initial formation of an aminyl radical or a related intermediate. This is followed by the loss of a second hydrogen atom from the carbon adjacent to the nitrogen, yielding the C=N double bond characteristic of an imine. This process can be achieved using various oxidizing agents, including metal catalysts and hypervalent iodine compounds. nsf.govnih.gov The stereocenter at the second carbon is retained during this transformation.
Further oxidation of the intermediate imine can lead to the formation of the corresponding nitrile, pentan-2-nitrile. This conversion involves the cleavage of the C-H bond at the second carbon and the formation of a triple bond between the carbon and nitrogen atoms. This transformation typically requires stronger oxidizing conditions or specific catalytic systems designed for nitrile synthesis from primary amines. youtube.comorganic-chemistry.org Electrochemical oxidation methods have also emerged as a green alternative for the conversion of primary amines to nitriles. youtube.comlibretexts.org
Table 1: Illustrative Oxidation Reactions of this compound
| Starting Material | Oxidizing Agent/Catalyst | Product | General Observations |
| (S)-Pentan-2-amine HCl | Mild Oxidant (e.g., MnO₂) | (S)-Pentan-2-imine | Selective formation of the imine is favored. |
| (S)-Pentan-2-amine HCl | Strong Oxidant (e.g., KMnO₄) | Pentan-2-nitrile | Over-oxidation to the nitrile can occur. |
| (S)-Pentan-2-amine HCl | Catalytic System (e.g., Ru/Al₂O₃, O₂) | (S)-Pentan-2-imine or Pentan-2-nitrile | Product selectivity can be controlled by reaction conditions. masterorganicchemistry.com |
Reduction Chemistry and Derivatization Studies
The amine functionality of this compound can be further functionalized through reductive amination and other derivatization techniques to yield a variety of secondary and tertiary amines. These derivatives are valuable building blocks in organic synthesis and medicinal chemistry.
Controlled Synthesis of Secondary and Tertiary Amine Derivatives
The controlled synthesis of secondary and tertiary amines from this compound can be achieved through several methods. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a widely used technique. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method allows for the introduction of a wide range of alkyl or aryl groups onto the nitrogen atom. The choice of the reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, is crucial for the success of the reaction. lumenlearning.commasterorganicchemistry.com
Direct alkylation of this compound with alkyl halides is another common method for synthesizing secondary and tertiary amines. sigmaaldrich.comnih.govlibretexts.org However, this reaction can sometimes lead to a mixture of products due to over-alkylation. youtube.commnstate.edu Careful control of reaction conditions, such as stoichiometry and the use of specific bases, can improve the selectivity towards the desired secondary or tertiary amine. numberanalytics.comorganic-chemistry.org
Table 2: Representative Synthesis of Secondary and Tertiary Amine Derivatives from this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| (S)-Pentan-2-amine HCl | Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary or Tertiary Amine |
| (S)-Pentan-2-amine HCl | Alkyl Halide | Nucleophilic Alkylation | Secondary and/or Tertiary Amine |
| (S)-Pentan-2-amine HCl | Acyl Chloride | Acylation | N-acyl-(S)-pentan-2-amine |
Nucleophilic Substitution Reactivity of this compound
The lone pair of electrons on the nitrogen atom of (S)-Pentan-2-amine imparts nucleophilic character to the molecule. chemguide.co.uk This allows it to participate in a variety of nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. numberanalytics.comtcichemicals.com
Investigations into New Carbon-Nitrogen Bond Formation Pathways
This compound, as a chiral primary amine, serves as a valuable nucleophile in the development of new methodologies for C-N bond formation. numberanalytics.com It can react with various electrophiles, such as alkyl halides, epoxides, and activated carbonyl compounds, to generate a diverse array of chiral nitrogen-containing molecules. The stereochemistry of the starting amine is often preserved in these reactions, making it a useful tool in asymmetric synthesis. sigmaaldrich.comalfachemic.com
The reactivity of (S)-Pentan-2-amine as a nucleophile is influenced by steric and electronic factors. The pentyl group can exert some steric hindrance, which may affect the rate and outcome of the reaction depending on the nature of the electrophile. masterorganicchemistry.com Mechanistic studies of these reactions often focus on understanding the transition state and the factors that control stereoselectivity.
Fundamental Mechanistic Studies of this compound Reactivity
Understanding the fundamental reaction mechanisms of this compound is crucial for predicting its behavior and for the rational design of new synthetic transformations. The chirality of the molecule adds a layer of complexity to its reactivity, often leading to stereoselective outcomes.
Mechanistic investigations can involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling. ku.edu For instance, in oxidation reactions, the mechanism can proceed through radical or ionic pathways depending on the oxidant. nih.gov In nucleophilic substitution reactions, the reaction can follow an SN2-type mechanism, where the amine directly displaces a leaving group. The study of these mechanisms provides valuable insights into the factors governing the reactivity and selectivity of this important chiral amine.
Role of this compound in Catalytic Cycles and Reaction Cascades
(S)-Pentan-2-amine, the active form of its hydrochloride salt, functions as a chiral organocatalyst. rsc.org Chiral primary amines are instrumental in various asymmetric transformations, often proceeding through enamine or iminium ion intermediates. nih.govacs.org
In a typical enamine catalytic cycle , the chiral primary amine, such as (S)-pentan-2-amine, condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine then reacts with an electrophile. The stereocenter on the amine directs the approach of the electrophile, leading to the formation of a new stereocenter in the product with high enantioselectivity. Subsequent hydrolysis releases the modified product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
In iminium ion catalysis , the chiral primary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating attack by a nucleophile. The steric environment created by the chiral amine dictates the stereochemical outcome of the nucleophilic addition. Like the enamine cycle, the catalyst is regenerated upon hydrolysis.
Primary amines can also participate in cooperative catalytic systems. For instance, a chiral primary amine can work alongside a ketone catalyst for the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide. acs.org The amine forms an enamine with the substrate, while also reacting with the ketone co-catalyst to generate an oxaziridine (B8769555) intermediate, which acts as the oxygen source. acs.org This dual activation strategy highlights the versatility of primary amines in complex reaction cascades. acs.org
Furthermore, primary amine functional groups are studied for their role in the secondary coordination sphere of electrocatalysts, where they can influence reaction rates and product selectivity by stabilizing intermediates, such as hydrides, through hydrogen bonding. rsc.orgnih.gov
Insights from Kinetic Isotope Effect (KIE) Measurements
While specific Kinetic Isotope Effect (KIE) studies for reactions directly involving this compound are not extensively documented in readily available literature, the principles of KIE measurements provide a framework for understanding its potential reaction mechanisms. wikipedia.org KIE studies are a powerful tool for elucidating the rate-determining step and the structure of transition states in chemical reactions. epfl.ch
A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For example, in a reaction where a C-H bond is cleaved, substituting the hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), would result in a significantly slower reaction rate (a kH/kD > 1). epfl.ch If (S)-pentan-2-amine were acting as a base in a proton abstraction step that is rate-determining, a significant PKIE would be expected.
A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. wikipedia.org For instance, if (S)-pentan-2-amine were to form an iminium ion, the change in hybridization at the nitrogen-bearing carbon from sp2 in the iminium to sp3 in the product could be probed by an α-SKIE.
In studies of other amine-catalyzed reactions, KIEs have been crucial. For example, in the reaction of phenylethanolamine N-methyltransferase, primary 14C and 36S KIEs were used to model the transition state, indicating that methyl transfer is the rate-limiting step via an SN2 mechanism. nih.gov Similar methodologies could be applied to reactions catalyzed by (S)-pentan-2-amine to provide detailed mechanistic insights.
Stereochemical Control and Stereoselective Outcomes in Transformations Involving this compound
The primary application of enantiopure (S)-pentan-2-amine is to control the stereochemical outcome of chemical reactions. rsc.org This can be achieved in several ways, most notably through its use as a chiral resolving agent or as a chiral auxiliary/catalyst in asymmetric synthesis. chemicalbook.comtcichemicals.com
As a Chiral Resolving Agent: (S)-Pentan-2-amine can be used to separate a racemic mixture of a chiral carboxylic acid. The amine reacts with the racemic acid to form a pair of diastereomeric ammonium (B1175870) carboxylate salts.
(S)-amine + (R,S)-acid → [(S)-amine-(R)-acid salt] + [(S)-amine-(S)-acid salt]
These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. youtube.com Once separated, the individual diastereomeric salt can be treated with an achiral acid (like HCl) to release the enantiopure carboxylic acid and the (S)-pentan-2-ammonium chloride salt.
Table 1: Diastereomeric Salt Formation for Chiral Resolution
| Reactant 1 | Reactant 2 | Product Mixture | Separation Method |
|---|
In Asymmetric Synthesis: As a catalyst, (S)-pentan-2-amine imparts stereocontrol by creating a chiral environment around the reacting molecules. The (S)-configuration at its stereocenter dictates the facial selectivity of reactions involving prochiral substrates. rsc.org
For example, in an amine-catalyzed aldol (B89426) reaction, the (S)-pentan-2-amine would form a chiral enamine with a ketone. The propyl and methyl groups of the amine create a specific steric environment that forces the incoming aldehyde to approach from the less hindered face of the enamine double bond. This controlled approach ensures the preferential formation of one of the possible stereoisomeric aldol products. The effectiveness of this stereochemical control is typically measured by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Chiral primary amines have been shown to provide high levels of stereoselectivity, which in some cases can be complementary or even reverse to that observed with more common secondary amine catalysts. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₅H₁₄ClN | 216237-52-4 |
| (S)-Pentan-2-amine | C₅H₁₃N | 54542-13-1 |
| (R)-Pentan-2-amine | C₅H₁₃N | 33985-20-5 |
| Hydrogen peroxide | H₂O₂ | 7722-84-1 |
| Hydrochloric acid | HCl | 7647-01-0 |
Applications in Organic Synthesis and Medicinal Chemistry Research
(S)-Pentan-2-amine Hydrochloride as a Chiral Building Block in Advanced Organic Synthesis
The primary application of this compound in synthetic chemistry is its role as a chiral building block. Possessing a defined stereocenter at the C2 position, it serves as a reliable starting point for introducing chirality into target molecules, a critical aspect in the synthesis of bioactive compounds. nih.gov The amine group provides a reactive handle for a variety of chemical transformations, including substitution and acylation reactions, allowing for its incorporation into larger, more complex structures.
Stereocontrolled Construction of Complex Organic Molecules
The defined stereochemistry of this compound is fundamental to its application in the stereocontrolled synthesis of intricate organic molecules. When used as a chiral auxiliary, the stereogenic center of the pentan-2-amine moiety directs the stereochemical outcome of reactions at other sites within the molecule. This strategy is crucial for producing a single desired enantiomer of a complex product, which is often essential for its biological activity. nih.govnih.gov
One notable strategy involves the diastereoselective alkylation of imines derived from (S)-Pentan-2-amine. The steric hindrance imposed by the chiral amine directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product. This method has been instrumental in the synthesis of various chiral amines and other nitrogen-containing heterocyclic compounds, which are core structures in many natural products and synthetic drugs.
Synthesis of Chiral Intermediates for Pharmaceuticals and Agrochemicals
This compound is a key intermediate in the synthesis of valuable chiral synthons for the pharmaceutical and agrochemical industries. nih.gov Many modern drugs and crop protection agents are chiral, and their biological efficacy is often confined to a single enantiomer. enamine.net The synthesis of these enantiopure compounds frequently relies on the availability of chiral building blocks like (S)-Pentan-2-amine. nih.gov
For instance, derivatives of chiral amines are crucial for producing certain classes of herbicides and fungicides. The introduction of the (S)-pentan-2-amino group can be a key step in building the chiral backbone of these agrochemicals, ensuring their specific interaction with biological targets in pests while minimizing off-target effects. researchgate.net In medicinal chemistry, this amine is a precursor for intermediates used in the development of drugs targeting a range of conditions, from cardiovascular disease to viral infections. nih.gov
| Application Area | Intermediate Type | Significance |
| Pharmaceuticals | Chiral Amine Derivatives | Core scaffolds for various drug candidates. nih.gov |
| Agrochemicals | Substituted Amine Precursors | Building blocks for enantiomerically pure herbicides and fungicides. researchgate.net |
| Fine Chemicals | Chiral Synthons | Versatile intermediates for multi-step organic synthesis. |
Utility as a Chiral Reagent in Asymmetric Catalysis and Chiral Recognition
Beyond its role as a structural component, this compound and its derivatives serve as critical reagents that enable or control the stereoselectivity of other chemical processes. This includes their use in separating chiral molecules and in the formation of catalysts for asymmetric reactions. rsc.org
Development of Enantioselective Extraction Systems and Chiral Separation Methodologies
The ability to separate racemic mixtures into their constituent enantiomers is a significant challenge in chemistry. (S)-Pentan-2-amine can be employed as a chiral resolving agent. It reacts with a racemic mixture of an acidic compound, such as a carboxylic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine.
Furthermore, derivatives of (S)-Pentan-2-amine are investigated as chiral selectors in liquid-liquid extraction systems. In this technique, the chiral amine derivative, present in an organic solvent, selectively forms a complex with one enantiomer from a racemic mixture in an aqueous phase, facilitating its extraction into the organic layer. This method offers a continuous and scalable approach for chiral resolution.
Design and Screening of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions
In the field of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. nih.govnih.gov this compound serves as a valuable and readily available chiral backbone for the synthesis of new and effective chiral ligands. researchgate.net
A common strategy involves the reaction of the primary amine with aldehydes or ketones to form chiral Schiff bases. These Schiff base ligands, containing the stereocenter from the original amine, can then coordinate with various transition metals (e.g., rhodium, iridium, palladium). umich.eduacs.org The resulting chiral metal complexes are then screened as catalysts for a wide range of asymmetric transformations, including hydrogenations, C-H activations, and allylic substitutions. The modular nature of this approach allows for the systematic modification of the ligand structure to optimize catalytic activity and enantioselectivity for a specific reaction. nih.gov
| Ligand Type | Metal | Asymmetric Reaction Example |
| Chiral Schiff Base | Rhodium (Rh) | Asymmetric Hydrogenation |
| Chiral P,N-Ligands | Palladium (Pd) | Asymmetric Allylic Alkylation |
| Chiral Amine-derived Phosphines | Iridium (Ir) | Asymmetric C-H Activation |
Investigations in Medicinal Chemistry Related to this compound Derivatives
The core structure of (S)-Pentan-2-amine is a recurring motif in medicinal chemistry research. Its derivatives are synthesized and evaluated for a wide array of biological activities. The specific stereochemistry of the (S)-enantiomer often dictates the binding affinity and efficacy at biological targets like enzymes and receptors.
Research in this area involves the systematic modification of the (S)-Pentan-2-amine scaffold. For example, N-acylation or N-alkylation can lead to derivatives with altered lipophilicity and hydrogen-bonding capabilities, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. These derivatives are often screened as potential inhibitors for various enzymes implicated in disease or as ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets. nih.gov While specific drug candidates derived directly from this compound are not prominently in the public domain, its role as a foundational building block and a tool for exploring structure-activity relationships in drug discovery remains crucial. nih.gov
Role as an Intermediate in the Synthesis of Therapeutically Relevant Compounds
The primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of enantiomerically pure pharmaceutical compounds. The specific spatial orientation of the amine group on the pentyl chain is crucial for the biological activity of the final therapeutic product. Chiral amines, such as (S)-Pentan-2-amine, are essential components in many drug molecules, influencing their efficacy and interaction with biological targets. vapourtec.comresearchgate.net
A notable example of a therapeutically relevant compound synthesized using a derivative of (S)-Pentan-2-amine is Nirogacestat . wikipedia.org Sold under the brand name Ogsiveo, Nirogacestat is an anti-cancer medication used for the treatment of desmoid tumors. wikipedia.org In one of the synthetic routes to Nirogacestat, the closely related chiral building block, tert-butyl (2S)-2-aminopentanoate, is utilized. wikipedia.org This highlights the importance of the (S)-pentan-2-amine scaffold in the construction of complex and therapeutically significant molecules. The synthesis of such chiral active pharmaceutical ingredients often involves multi-step processes where the chiral integrity of the amine is paramount. nih.gov
The general synthetic utility of this compound stems from the reactivity of the primary amine group, which can readily undergo a variety of chemical transformations. These include nucleophilic substitution, acylation, and reductive amination, allowing for its incorporation into a wide range of molecular architectures.
Table 1: Examples of Therapeutically Relevant Compounds and Related Synthetic Intermediates
| Compound Name | Therapeutic Application | Role of (S)-Pentan-2-amine or Derivative |
| Nirogacestat | Anti-cancer (Desmoid tumors) | Utilizes tert-butyl (2S)-2-aminopentanoate, a derivative of (S)-Pentan-2-amine, as a key chiral building block in its synthesis. wikipedia.org |
Studies on Molecular Target Interactions and Influences on Biological Pathways of Related Compounds
The stereochemistry of amine-containing compounds plays a pivotal role in their interactions with biological macromolecules such as enzymes and receptors. The differential binding of enantiomers to their biological targets can lead to significant differences in pharmacological activity, with one enantiomer often being more potent or having a different biological effect than the other.
Research on compounds structurally related to (S)-Pentan-2-amine has provided insights into their molecular target interactions. For instance, molecular docking studies have been conducted on amine dehydrogenases (AmDHs) to understand the basis of their stereoselectivity. These studies have revealed that the (S)- and (R)-enantiomers of pentan-2-amine exhibit different binding affinities and orientations within the active site of these enzymes. This fundamental understanding is crucial for the development of biocatalytic processes for the synthesis of chiral amines.
Furthermore, the broader class of chiral amines has been extensively studied to elucidate their structure-activity relationships (SAR) with various biological targets. For example, studies on imidazodiazepine derivatives have shown that the stereochemistry at the chiral center, often containing an amine or a related functional group, significantly influences their binding affinity to opioid and GABAA receptors. mdpi.com Similarly, research on 2-aminobenzofuran derivatives as P-glycoprotein inhibitors has highlighted the importance of the amine-containing scaffold in modulating the activity of this important drug transporter. researchgate.net While not directly involving (S)-Pentan-2-amine, these studies on related structures underscore the principle that the specific stereochemical configuration of the amine is a key determinant of its interaction with biological pathways.
Investigations into the metabolism of selenium-containing cathinone (B1664624) derivatives, which share structural similarities with pentan-2-amine, have shown that the metabolic fate is influenced by the nature of the alkyl chain and the amine substitution. mdpi.com These studies provide a framework for understanding how modifications to the pentan-2-amine scaffold could influence its metabolic stability and biological activity.
Table 2: Research Findings on Molecular Interactions of Related Amine Compounds
| Compound Class | Biological Target/Pathway | Key Research Finding |
| Pentan-2-amine Enantiomers | Amine Dehydrogenases (AmDHs) | Molecular docking studies show differential binding affinities and orientations of (S)- and (R)-pentan-2-amine within the enzyme's active site, explaining the stereoselectivity of the enzyme. |
| Imidazodiazepine Derivatives | Opioid and GABAA Receptors | The stereochemistry of the chiral center containing the amine-related moiety is a critical determinant of binding affinity and selectivity for these receptors. mdpi.com |
| 2-Aminobenzofuran Derivatives | P-glycoprotein | The amine-containing scaffold is a key structural feature for the inhibition of this multidrug resistance transporter. researchgate.net |
| Selenium-Containing Cathinone Derivatives | Metabolic Enzymes | The structure of the amine and its substituents influences the metabolic pathways, including N-dealkylation and hydroxylation. mdpi.com |
Research on Biocatalytic and Enzymatic Applications of S Pentan 2 Amine Hydrochloride
Biocatalytic Production of Chiral Amines Utilizing (S)-Pentan-2-amine as a Model Substrate
The synthesis of chiral amines is a significant challenge in the chemical and pharmaceutical industries. wiley.comhims-biocat.eu Biocatalytic methods, particularly those using enzymes like amine dehydrogenases, are emerging as highly efficient and sustainable alternatives to traditional chemical synthesis. nih.govnih.gov The production of (S)-pentan-2-amine from pentan-2-one serves as an important model reaction for the development of these biocatalytic systems for short-chain chiral amines. frontiersin.org
A primary goal in chiral amine synthesis is achieving high enantiomeric purity, as the biological activity of such compounds is often specific to a single enantiomer. hims-biocat.eu However, the biocatalytic synthesis of very short-chain (C4-C5) amines can be challenging, often resulting in low enantiomeric excess. frontiersin.org
Despite these challenges, research into native amine dehydrogenases has led to processes that yield products with high optical purity. frontiersin.org Studies have demonstrated that certain wild-type AmDHs can produce (S)-amines from linear ketones like pentan-2-one with high enantiomeric excess (ee > 97%). frontiersin.org This success in producing a small chiral amine with high enantioselectivity highlights the potential of using native enzymes to overcome the limitations of traditional kinetic resolution methods, which inherently have a maximum yield of 50% for the desired enantiomer. frontiersin.orgwiley.com The development of these biocatalytic routes represents a significant advancement toward scalable and environmentally friendly production of valuable chiral building blocks. wiley.comnih.gov
Comparative Stereochemical and Structural Reactivity Relationship Studies
Stereochemical Comparisons with (R)-Pentan-2-amine Hydrochloride and Racemic Mixtures
The chirality of pentan-2-amine, stemming from the stereocenter at the C2 carbon, is a critical determinant of its interaction with other chiral entities, most notably in biological systems. The spatial arrangement of the amino group, hydrogen atom, methyl group, and propyl group around this chiral center dictates the molecule's ability to fit into the active sites of enzymes or receptors. While enantiomers like (S)-Pentan-2-amine and (R)-Pentan-2-amine possess identical physical properties such as melting point and solubility in achiral environments, their behavior in chiral environments can differ significantly.
The distinct three-dimensional structures of (S)- and (R)-pentan-2-amine hydrochlorides lead to stereospecific interactions with biological macromolecules, resulting in differentiated biological activities. Enzymes, being chiral themselves, often exhibit a high degree of enantioselectivity, preferentially binding to one enantiomer over the other. This selectivity is the mechanistic basis for their varied metabolic fates and pharmacological effects.
Research into enzyme-catalyzed reactions provides a clear example of this differentiation. Amine dehydrogenases (AmDHs) and transaminases, for instance, can show strong preferences for one enantiomer. The binding affinity, which is a measure of the strength of the interaction between the ligand (the amine enantiomer) and the enzyme, often differs between the (S) and (R) forms. Molecular docking studies with certain native amine dehydrogenases have shown that the (R)-enantiomer may exhibit a stronger binding affinity compared to the (S)-enantiomer, suggesting a more favorable fit within the enzyme's catalytic pocket. This difference in binding energy is a direct consequence of the spatial arrangement of the substituents at the chiral center, which affects the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the enzyme-substrate complex.
To elucidate the molecular basis for the enantioselectivity observed in biological systems, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govyoutube.com These techniques model the interaction between a ligand (the enantiomers of pentan-2-amine) and a receptor (an enzyme's active site) at an atomic level. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically reported as a binding energy score. researchgate.net For the pentan-2-amine enantiomers, docking studies can reveal why an enzyme might favor one stereoisomer. For example, the (S)-enantiomer might position the amino group for an optimal hydrogen bond with an acidic residue (like glutamate) in the active site, while the (R)-enantiomer may experience steric clashes or be unable to achieve the same favorable interaction.
Table 1: Illustrative Binding Energy Data from a Hypothetical Docking Experiment
This table illustrates the type of data generated from computational docking experiments, showing the difference in binding affinity between the two enantiomers of pentan-2-amine with a hypothetical enzyme. Lower binding energy values indicate stronger, more favorable interactions.
| Compound | Target Enzyme | Predicted Binding Energy (kJ/mol) |
| (S)-Pentan-2-amine | Amine Dehydrogenase (Hypothetical) | -19.8 |
| (R)-Pentan-2-amine | Amine Dehydrogenase (Hypothetical) | -22.5 |
Note: Data is illustrative and based on findings for similar compounds.
Impact of Structural Modifications on the Reactivity and Selectivity of Pentan-2-amine Derivatives
The reactivity and selectivity of pentan-2-amine can be systematically altered by making structural modifications to its carbon backbone or by substituting the hydrogens on the amino group. These changes can have profound steric and electronic effects. researchgate.net
Steric Effects: Introducing branching to the linear pentyl chain increases steric hindrance around the reactive amino group. For instance, a derivative like 4-methylpentan-2-amine hydrochloride introduces a methyl group on the carbon adjacent to the chiral center. This added bulk can hinder the approach of a nucleophile or the fit into an enzyme's active site, thereby reducing the reaction rate compared to the linear parent compound. ncert.nic.in The size and position of the alkyl substituents significantly influence the accessibility of the nitrogen's lone pair of electrons, which is crucial for its nucleophilicity and basicity.
Electronic Effects: The electronic nature of substituents can also modulate the reactivity of the amine. Electron-withdrawing groups (EWGs), such as a nitro group or a halogen, attached to the alkyl chain can decrease the electron density on the nitrogen atom. nih.gov This effect, transmitted inductively through the carbon framework, reduces the basicity and nucleophilicity of the amine. Conversely, electron-donating groups (EDGs), such as additional alkyl groups, can increase the electron density on the nitrogen, enhancing its basicity and reactivity in many reactions. These electronic modifications are critical in fine-tuning the chemical properties of pentan-2-amine derivatives for specific applications in synthesis or pharmacology. mdpi.com
Advanced Analytical Methodologies in S Pentan 2 Amine Hydrochloride Research
Chromatographic Techniques for the Determination of Enantiomeric Purity (e.g., UHPLC-UV after derivatization)
The determination of the enantiomeric purity of (S)-Pentan-2-amine hydrochloride is crucial, as the biological and chemical properties of its enantiomers can differ significantly. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for this purpose, particularly when coupled with derivatization strategies. Since aliphatic amines like pentan-2-amine lack a strong chromophore for UV detection, derivatization with a suitable reagent is often a prerequisite for sensitive analysis. sigmaaldrich.comthermofisher.com
The most common approach involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase. researchgate.netsigmaaldrich.com A variety of CDAs are available for the derivatization of primary amines.
Common Chiral Derivatizing Agents for Amines:
| Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Detection Method |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and Secondary Amines | UV |
| o-Phthalaldehyde (B127526) with a chiral thiol (e.g., N-isobutyryl-L-cysteine) | OPA/IBLC | Primary Amines | Fluorescence |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary and Secondary Amines | Fluorescence |
| (R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole | (R)-(-)-NBD-PyNCS | Primary and Secondary Amines | Fluorescence |
The selection of the CDA depends on the specific analytical requirements, including sensitivity and the nature of the analyte. For instance, derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a widely used method for the analysis of amino compounds. The reaction involves the nucleophilic substitution of the fluorine atom by the amino group of the analyte, forming diastereomeric derivatives that can be separated by reversed-phase HPLC. nih.gov
Another effective strategy is the use of o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC). This reaction rapidly forms highly fluorescent isoindole derivatives with primary amines, enabling sensitive detection. nih.gov
A general procedure for the derivatization and UHPLC analysis of a chiral amine like (S)-Pentan-2-amine would involve the following steps:
Derivatization: The amine sample is reacted with an enantiomerically pure CDA in a suitable solvent and under optimized conditions (e.g., temperature, time, and pH).
Chromatographic Separation: The resulting mixture of diastereomers is injected into a UHPLC system equipped with a reversed-phase column (e.g., C18).
Detection: The separated diastereomers are detected using a UV or fluorescence detector, depending on the properties of the CDA.
For example, a study on the enantiomeric separation of chiral amines using a chiral derivatizing reagent, (R)-PyT-C, for UHPLC-ESI-MS/MS analysis outlines a typical derivatization protocol where the chiral amine is reacted with the reagent in the presence of activating agents like triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. tcichemicals.com The resulting diastereomers are then separated on a reversed-phase column. tcichemicals.com
Spectroscopic Approaches for Stereochemical and Structural Elucidation of this compound and its Intermediates
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure and stereochemistry of this compound and its synthetic precursors. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.
¹H and ¹³C NMR Spectral Data for this compound:
| Nucleus | Chemical Shift (δ) in D₂O | Multiplicity | Assignment |
| ¹H | 3.12 ppm | Quintet | CH-NH₃⁺ |
| ¹H | 1.85–1.45 ppm | Multiplet | CH₂-CH₂ |
| ¹H | 1.25 ppm | Doublet | CH-CH₃ |
| ¹H | 0.98 ppm | Triplet | CH₂-CH₃ |
| ¹³C | 52.1 ppm | CH-NH₃⁺ | |
| ¹³C | 34.8 ppm | CH₂ | |
| ¹³C | 28.3 ppm | CH₂ | |
| ¹³C | 22.1 ppm | CH₂ | |
| ¹³C | 20.5 ppm | CH-CH₃ | |
| ¹³C | 14.0 ppm | CH₂-CH₃ |
Data sourced from publicly available spectral databases.
For the elucidation of stereochemistry, advanced NMR techniques can be employed. The use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlation between protons, which can help in determining the relative stereochemistry in more complex molecules or intermediates. uni-regensburg.de In some cases, derivatization with a fluorinated chiral reagent can introduce ¹⁹F nuclei, and the observation of through-space ¹H-¹⁹F spin-spin couplings can provide valuable conformational information. nih.gov
X-ray Crystallography
X-ray crystallography is the gold standard for the absolute determination of molecular structure and stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.
Q & A
Q. What are the recommended synthetic routes for (S)-Pentan-2-amine hydrochloride?
this compound is typically synthesized via multi-step organic reactions. A common approach involves stereoselective reduction of ketimine intermediates using chiral catalysts or enzymatic methods. For example, enzymatic resolution with lipases or esterases can yield high enantiomeric excess (e.e.) . Key steps include:
- Protection of the amine group using Boc (tert-butoxycarbonyl) or other protecting agents.
- Nucleophilic substitution or reductive amination under controlled pH and temperature .
- Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
Table 1: Common Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Protection | Boc₂O, DMAP | THF, 0–25°C |
| Reduction | NaBH₄, chiral ligand | −20°C, 12 h |
| Salt Formation | HCl (g) in EtOH | Stirring, 1 h |
Q. How can the physicochemical properties of this compound be characterized?
Key characterization methods include:
- NMR Spectroscopy : Confirm stereochemistry and purity using - and -NMR. For example, the chiral center at C2 shows distinct splitting patterns in -NMR .
- IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (MW = 139.63 g/mol) via ESI-MS or GC-MS.
- Polarimetry : Measure optical rotation ([α]) to assess enantiopurity .
Q. What are the solubility and stability considerations for this compound?
this compound is hygroscopic and soluble in polar solvents (water, ethanol). Stability tests under varying pH (3–9) and temperature (4–40°C) show degradation above 60°C or in strongly alkaline conditions. Store at −20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized?
Enzymatic catalysis offers superior stereocontrol. For instance, docking studies with engineered enzymes (e.g., transaminases) reveal that mutating residues near the active site (e.g., Glu at P3) enhances substrate binding and (S)-enantiomer selectivity . Key parameters:
- Substrate Loading : ≤10 mM to avoid enzyme inhibition.
- Cofactor Recycling : Use NADH/NAD+ systems or sacrificial amines (e.g., isopropylamine).
- Reaction Monitoring : Track e.e. via chiral HPLC or capillary electrophoresis.
Q. How do structural modifications influence its reactivity in asymmetric catalysis?
Comparative studies with analogs (e.g., (S)-2-Methyl-3-phenylpropan-1-amine) show that bulkier substituents at C2 reduce catalytic activity but improve enantioselectivity in aldol reactions. For (S)-Pentan-2-amine, the linear pentyl chain balances steric effects and solubility in hydrophobic reaction media .
Q. How can contradictions in metabolic data be resolved?
Discrepancies in metabolic stability studies (e.g., CYP450 inhibition) may arise from assay conditions. Mitigation strategies:
- Validate results using orthogonal methods (e.g., LC-MS vs. fluorometric assays).
- Control for pH-dependent degradation using buffered solutions (pH 7.4) .
- Cross-reference with structurally similar amines (e.g., (S)-2-aminohexane) to identify trends .
Q. What are the best practices for designing scalable synthetic protocols?
- Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst loading.
- Green Chemistry Metrics : Minimize E-factor by replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
